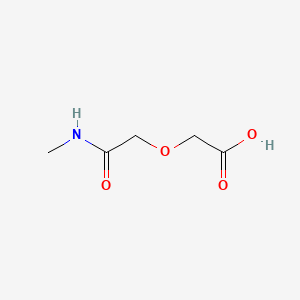![molecular formula C11H13NO4 B3148055 2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid CAS No. 63564-07-8](/img/structure/B3148055.png)
2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid is C11H13NO4 . The molecular weight is 223.22 g/mol . The compound has a defined bond stereocenter count of 1 . The InChI string representation of the molecule isInChI=1S/C11H13NO4/c1-8(12-16-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14)/b12-8+ . Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The topological polar surface area is 68.1 Ų . The compound has a complexity of 257 .Applications De Recherche Scientifique
Molecular Interactions : Studies have explored the hydrogen-bonded dimers and aromatic π-π stacking interactions in similar compounds, providing insights into their molecular behavior and potential applications in crystallography and materials science (Glidewell et al., 2004).
Metabolic Pathways : Research on similar compounds has also shed light on their in vivo metabolism, which is crucial for understanding their biological activities and potential therapeutic applications (Kanamori et al., 2002).
Inhibition of Ethylene Formation : New derivatives of aminooxyacetic acid have been shown to inhibit ethylene formation in plants, with implications for agricultural science and plant biology (Kirchner et al., 1993).
Synthesis and Structural Analysis : Research has been conducted on the synthesis and crystal structure of similar compounds, contributing to the field of organic chemistry and aiding in the development of new synthetic methods (Li et al., 2013).
Degradation of Herbicides : Studies on the degradation of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) in aquatic environments are relevant for environmental science and ecotoxicology, helping to understand the impact of such compounds on ecosystems (Jaafarzadeh et al., 2018).
Biodegradable Chelating Agents : Research into biodegradable chelating agents, which are important for environmental sustainability and industrial applications, includes studies on compounds like aminopolycarboxylates (Pinto et al., 2014).
Propriétés
IUPAC Name |
2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12-16-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWDYFTXVQFRME-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)





![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)

![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)




![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)